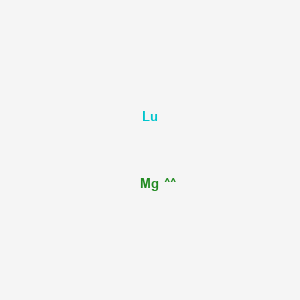
Lutetium--magnesium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium–magnesium (1/1) is a compound formed by the combination of lutetium and magnesium in a 1:1 ratio. Lutetium is a rare earth element, known for its high density and stability, while magnesium is a lightweight, reactive metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lutetium–magnesium (1/1) typically involves the direct reaction of lutetium and magnesium metals. This can be achieved through a high-temperature solid-state reaction where the two metals are heated together in an inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures above 600°C to ensure complete formation of the compound.
Industrial Production Methods: In an industrial setting, the production of lutetium–magnesium (1/1) may involve the use of advanced techniques such as vacuum induction melting or arc melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The metals are melted together under a vacuum or inert gas to prevent contamination and ensure a high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lutetium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, lutetium–magnesium (1/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Lutetium–magnesium (1/1) can participate in substitution reactions with halogens or other reactive non-metals.
Major Products:
Oxidation: Formation of lutetium oxide and magnesium oxide.
Reduction: Formation of elemental lutetium and magnesium.
Substitution: Formation of lutetium halides and magnesium halides.
Applications De Recherche Scientifique
Lutetium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Lutetium-based compounds are used in targeted radiotherapy for cancer treatment, and magnesium’s biocompatibility makes it useful in biomedical implants.
Industry: Employed in the production of high-performance materials, such as lightweight alloys and superconductors.
Mécanisme D'action
Lutetium–magnesium (1/1) can be compared with other lutetium and magnesium compounds:
Lutetium Oxide: Unlike lutetium–magnesium (1/1), lutetium oxide is primarily used in ceramics and phosphors.
Magnesium Alloys: Magnesium alloys are widely used in the automotive and aerospace industries for their lightweight properties, but they do not possess the same catalytic or imaging capabilities as lutetium–magnesium (1/1).
Lutetium Halides: These compounds are used in scintillation detectors and have different chemical reactivity compared to lutetium–magnesium (1/1).
Comparaison Avec Des Composés Similaires
- Lutetium oxide
- Magnesium alloys
- Lutetium halides
Lutetium–magnesium (1/1) stands out due to its unique combination of properties from both lutetium and magnesium, making it a versatile compound with diverse applications in science and industry.
Propriétés
Numéro CAS |
12163-12-1 |
|---|---|
Formule moléculaire |
LuMg |
Poids moléculaire |
199.272 g/mol |
Nom IUPAC |
lutetium;magnesium |
InChI |
InChI=1S/Lu.Mg |
Clé InChI |
VSXXYYIQNKKTCD-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Lu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
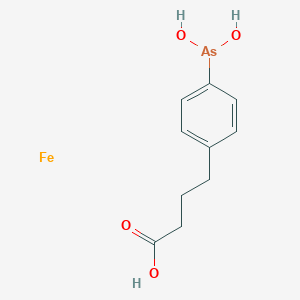

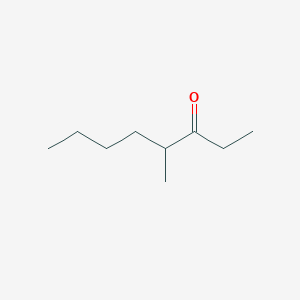

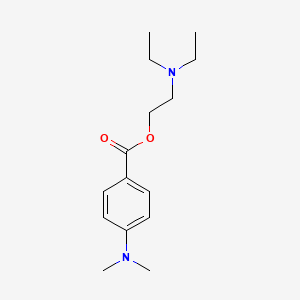
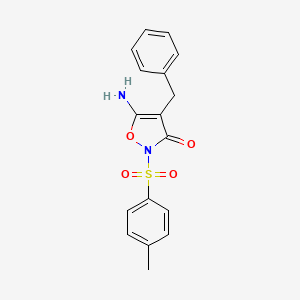


![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
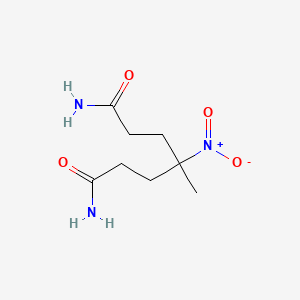
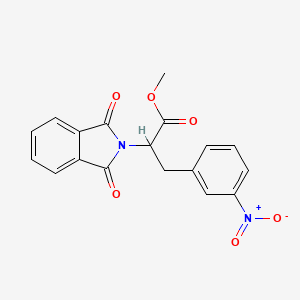
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
